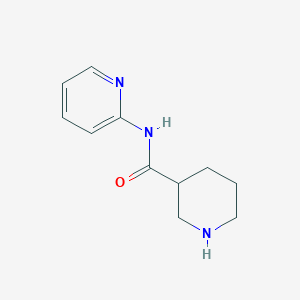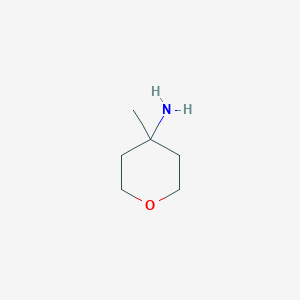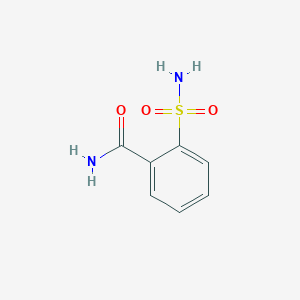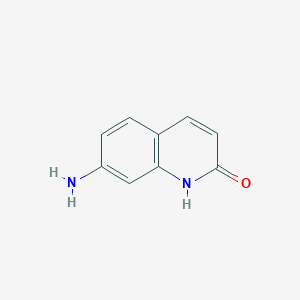
7-Aminoquinolin-2(1H)-one
Overview
Description
7-Aminoquinolin-2(1H)-one is a compound that has gained significant attention in the field of chemistry and biochemistry due to its diverse physical, chemical, and biological properties. It is an aromatic nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of 7-Aminoquinolin-2(1H)-one involves various synthetic routes. A series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone were designed and synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
The molecular formula of 7-Aminoquinolin-2(1H)-one is C9H8N2O, and the molecular weight is 160.17 g/mol . It is an aromatic nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The mechanism can be explained by nucleophilic attack from the C-2 of the 4-hydroxy-2(1H)-quinolinone .Physical And Chemical Properties Analysis
7-Aminoquinolin-2(1H)-one has a density of 1.288g/cm^3, a boiling point of 424.817°C at 760 mmHg, and a refractive index of 1.657 .Scientific Research Applications
Antimalarial Drug Development
7-Aminoquinolin-2(1H)-one: is a derivative of quinoline, which is a core structure in many antimalarial drugs . Its aminoquinoline structure makes it a candidate for creating compounds that can interfere with the life cycle of malaria-causing parasites. Research in this area focuses on synthesizing new derivatives that can overcome resistance to existing antimalarial medications.
Organic Synthesis Catalyst
This compound has been studied as a potential catalyst in the synthesis of quinolines and pyridoquinolines . These reactions are significant in the pharmaceutical industry for the production of various therapeutic agents. The efficiency of 7-Aminoquinolin-2(1H)-one in catalyzing these reactions could lead to more cost-effective and environmentally friendly manufacturing processes.
Safety and Hazards
The safety data sheet for 7-Aminoquinolin-2(1H)-one indicates that it may cause skin and eye irritation. In case of inhalation, it is advised to remove the person to fresh air and keep them comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth and seek medical attention .
properties
IUPAC Name |
7-amino-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKZKYOSLNTYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596694 | |
| Record name | 7-Aminoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58336-33-7 | |
| Record name | 7-Aminoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

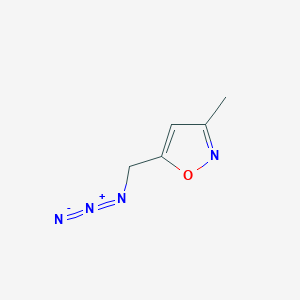
![6-(Chloromethyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1287227.png)
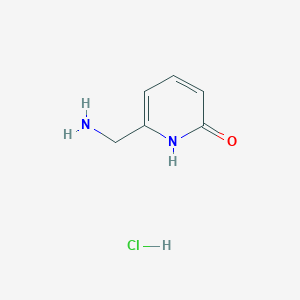
![(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine](/img/structure/B1287233.png)
![3-[(2-Hydroxyethyl)amino]butanoic acid](/img/structure/B1287234.png)

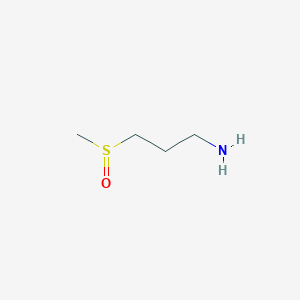
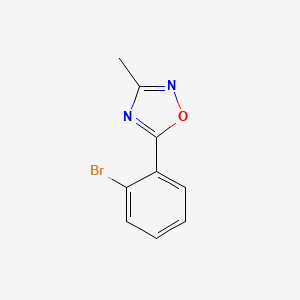
![5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1287248.png)
